

## Validating the <sup>1</sup>H NMR Spectrum of Allyl 2furoate: A Comparative Guide

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Compound of Interest		
Compound Name:	Allyl 2-furoate	
Cat. No.:	B1265727	Get Quote

For researchers, scientists, and professionals in drug development, accurate structural elucidation of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a cornerstone technique for this purpose. This guide provides a comparative framework for the validation of the ¹H NMR spectrum of allyl 2-furoate, a key intermediate in various synthetic pathways. We will explore the expected spectral features, provide a detailed experimental protocol for data acquisition, and present a comparative analysis with related structures.

## Expected <sup>1</sup>H NMR Spectral Data for Allyl 2-furoate

The structure of **allyl 2-furoate** contains two key functionalities: a 2-substituted furan ring and an allyl group. The <sup>1</sup>H NMR spectrum is therefore expected to exhibit characteristic signals for the protons of both moieties. Based on established chemical shift ranges and spin-spin coupling patterns, the anticipated data is summarized in Table 1.

Table 1: Predicted and Comparative <sup>1</sup>H NMR Data for **Allyl 2-furoate** and Related Esters (in CDCl<sub>3</sub>)



Proton Assignment (Allyl 2- furoate)	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)	Reference Chemical Shift (Allyl Esters, ppm)	Reference Chemical Shift (Furan Esters, ppm)
H-5 (Furan)	7.55 - 7.65	dd	J = 1.8, 0.8	-	~7.6
H-3 (Furan)	7.15 - 7.25	dd	J = 3.6, 0.8	-	~7.2
H-4 (Furan)	6.45 - 6.55	dd	J = 3.6, 1.8	-	~6.5
H-b (Allyl, - CH=)	5.90 - 6.10	ddt	J = 17.2, 10.5, 5.5	5.8 - 6.1	-
H-c (Allyl, =CH <sub>2</sub> , trans)	5.30 - 5.45	dq	J = 17.2, 1.5	5.2 - 5.4	-
H-c' (Allyl, =CH <sub>2</sub> , cis)	5.20 - 5.35	dq	J = 10.5, 1.5	5.1 - 5.3	-
H-a (Allyl, - OCH <sub>2</sub> -)	4.75 - 4.85	dt	J = 5.5, 1.5	4.5 - 4.8	-

Note: Predicted values are based on empirical data for similar functional groups. Reference ranges are compiled from various sources for general allyl and furan-containing esters.

# Experimental Protocol for <sup>1</sup>H NMR Spectrum Acquisition

To obtain a high-quality <sup>1</sup>H NMR spectrum of **allyl 2-furoate** for validation, the following experimental protocol is recommended:

#### 1. Sample Preparation:

- Dissolve approximately 5-10 mg of purified **allyl 2-furoate** in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

#### 2. NMR Instrument Parameters:







Spectrometer: 400 MHz or higher field NMR spectrometer.

Solvent: CDCl₃

• Temperature: 298 K (25 °C)

• Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

Acquisition Parameters:

• Spectral Width: -2 to 12 ppm

• Number of Scans: 16 to 64 (depending on sample concentration)

Relaxation Delay (d1): 2-5 seconds

· Acquisition Time (aq): 3-4 seconds

Processing Parameters:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase correct the spectrum manually.

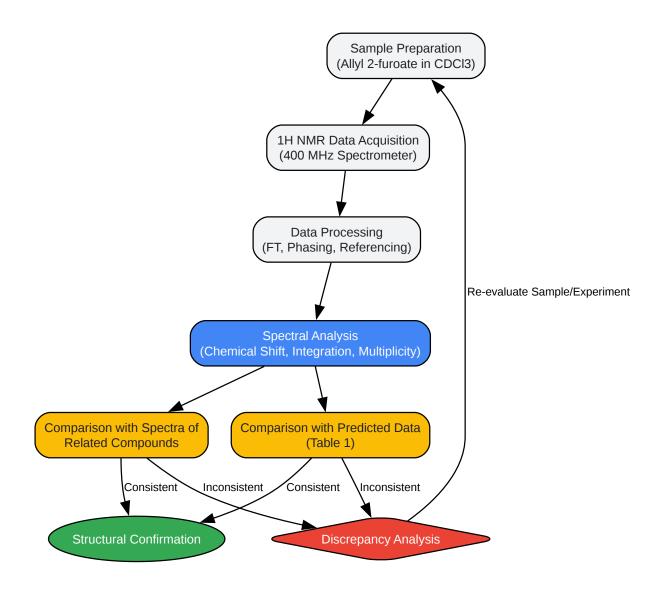
• Reference the spectrum to the TMS signal at 0.00 ppm.

• Integrate all signals.

### **Workflow for Spectral Validation**

The process of validating an experimental <sup>1</sup>H NMR spectrum involves a logical progression from data acquisition to structural confirmation. The following diagram illustrates this workflow.





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